molecular formula C18H30 B14035443 1,3,5-Tritert-butyl-2-deuteriobenzene

1,3,5-Tritert-butyl-2-deuteriobenzene

Cat. No.: B14035443
M. Wt: 247.4 g/mol
InChI Key: GUFMBISUSZUUCB-MMIHMFRQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,5-Tri-tert-butylbenzene-2-D is a derivative of 1,3,5-Tri-tert-butylbenzene, a compound known for its bulky tert-butyl groups attached to a benzene ring. This compound is often used in organic synthesis and research due to its unique structural properties and reactivity.

Preparation Methods

1,3,5-Tri-tert-butylbenzene-2-D can be synthesized through a multi-step process involving the reaction of benzene with tert-butyl bromide in the presence of a base to form tert-butylbenzene. This intermediate is then further reacted with additional tert-butyl bromide under oxidative conditions to yield 1,3,5-Tri-tert-butylbenzene . Industrial production methods typically involve similar steps but are optimized for large-scale synthesis.

Chemical Reactions Analysis

1,3,5-Tri-tert-butylbenzene-2-D undergoes various chemical reactions, including:

Scientific Research Applications

1,3,5-Tri-tert-butylbenzene-2-D is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,5-Tri-tert-butylbenzene-2-D involves its interaction with molecular targets through its bulky tert-butyl groups. These groups can influence the compound’s reactivity and binding affinity to various substrates. For example, in bromination reactions, the compound forms a clustered polybromide transition state, which is crucial for its reactivity .

Comparison with Similar Compounds

1,3,5-Tri-tert-butylbenzene-2-D can be compared with other similar compounds such as:

These comparisons highlight the unique structural and chemical properties of 1,3,5-Tri-tert-butylbenzene-2-D, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C18H30

Molecular Weight

247.4 g/mol

IUPAC Name

1,3,5-tritert-butyl-2-deuteriobenzene

InChI

InChI=1S/C18H30/c1-16(2,3)13-10-14(17(4,5)6)12-15(11-13)18(7,8)9/h10-12H,1-9H3/i10D

InChI Key

GUFMBISUSZUUCB-MMIHMFRQSA-N

Isomeric SMILES

[2H]C1=C(C=C(C=C1C(C)(C)C)C(C)(C)C)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.